N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-methoxy-2-naphthamide
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Overview
Description
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-methoxy-2-naphthamide is a compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their wide range of biological activities, including antiviral, antitumor, and antimicrobial properties
Mechanism of Action
Target of Action
The primary targets of N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-methoxy-2-naphthamide Compounds with a similar benzimidazole nucleus have been known to interact with various proteins and enzymes . They have been used extensively as a drug scaffold in medicinal chemistry due to their broad range of chemical and biological properties .
Mode of Action
The specific mode of action of This compound Benzimidazole derivatives, which share a similar structure, have been reported to exhibit a wide range of biological activities . These activities include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Biochemical Pathways
The specific biochemical pathways affected by This compound It is known that benzimidazole derivatives can interact with various biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound The benzimidazole nucleus, which is a part of this compound, is known to be highly soluble in water and other polar solvents . This suggests that compounds containing this nucleus may have good bioavailability.
Result of Action
The specific molecular and cellular effects of This compound Benzimidazole derivatives have been reported to exhibit a wide range of biological activities , suggesting that they may have diverse molecular and cellular effects.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of This compound The benzimidazole nucleus, which is a part of this compound, is known to be highly soluble in water and other polar solvents . This suggests that the compound’s action may be influenced by the polarity of its environment.
Biochemical Analysis
Biochemical Properties
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-methoxy-2-naphthamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including elastase and DNA . The compound exhibits elastase inhibition, which is significant for its potential therapeutic applications in conditions involving excessive elastase activity. Additionally, it has been shown to bind with DNA, indicating its potential role in modulating genetic expression and cellular functions .
Cellular Effects
This compound influences various cellular processes. It has demonstrated cytotoxic effects against several cancer cell lines, including human colorectal carcinoma cells (HCT116) . The compound affects cell signaling pathways, gene expression, and cellular metabolism, leading to the inhibition of cell proliferation and induction of apoptosis. These effects highlight its potential as an anticancer agent .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound binds to the active site of elastase, inhibiting its activity . It also interacts with DNA through a mixed binding mode, which includes intercalation and groove binding . These interactions result in changes in gene expression and inhibition of enzyme activity, contributing to its biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under various conditions, but its activity may decrease due to degradation over extended periods . Long-term studies have shown that the compound maintains its cytotoxic effects on cancer cells, although the extent of these effects may vary depending on the duration of exposure .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant therapeutic effects without notable toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings underscore the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its metabolism and biotransformation . The compound’s metabolism may lead to the formation of active metabolites that contribute to its biological effects. Additionally, it affects metabolic flux and metabolite levels, influencing cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins . The compound is distributed to various tissues, including the liver and kidneys, where it accumulates and exerts its effects. Its localization within specific tissues is influenced by its binding to cellular proteins and transporters .
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. The compound is directed to specific cellular compartments, such as the nucleus and mitochondria, through targeting signals and post-translational modifications . Its localization within these organelles is crucial for its interactions with DNA and enzymes, contributing to its biological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-methoxy-2-naphthamide typically involves a multi-step process. One common method involves the reaction of 4-(1H-benzo[d]imidazol-2-yl)benzenamine with 3-methoxy-2-naphthoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-methoxy-2-naphthamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding naphthoquinones.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-methoxy-2-naphthamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with DNA.
Medicine: Explored for its antitumor and antimicrobial properties.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-benzoyl thiourea
- 2-((1-benzoyl-1H-benzo[d]imidazol-2-yl)thio)-N-(substituted phenyl)acetamide
- (1H-benzo[d]imidazol-2-yl)(phenyl)methanone
Uniqueness
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-methoxy-2-naphthamide is unique due to its methoxy group on the naphthamide moiety, which can influence its chemical reactivity and biological activity. This structural feature may enhance its ability to interact with specific molecular targets, making it a promising candidate for further research .
Properties
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]-3-methoxynaphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N3O2/c1-30-23-15-18-7-3-2-6-17(18)14-20(23)25(29)26-19-12-10-16(11-13-19)24-27-21-8-4-5-9-22(21)28-24/h2-15H,1H3,(H,26,29)(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSKRJMKXIHRTDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC=C2C=C1C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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